An In-depth Technical Guide to the Core Chemical Characteristics of α-Phenylacetoacetonitrile
An In-depth Technical Guide to the Core Chemical Characteristics of α-Phenylacetoacetonitrile
Introduction
α-Phenylacetoacetonitrile (APAAN), also known as 2-phenylacetoacetonitrile, is an organic compound with the chemical formula C₁₀H₉NO. It is a versatile intermediate in organic synthesis, utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals. The molecule's structure, featuring a phenyl group, a nitrile group, and a ketone group, imparts a unique combination of stability and reactivity. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety protocols, tailored for professionals in research and drug development. Notably, due to its application in the illicit synthesis of phenylacetone (B166967) (P2P), a precursor to amphetamines, APAAN is a controlled substance in many jurisdictions.[1]
Core Chemical and Physical Properties
α-Phenylacetoacetonitrile is a white to light yellow crystalline solid under standard laboratory conditions.[2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO | [3] |
| Molecular Weight | 159.18 g/mol | [3] |
| IUPAC Name | 3-oxo-2-phenylbutanenitrile | [3] |
| CAS Number | 4468-48-8 | [3] |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 92-94 °C | [2][4] |
| Boiling Point | 284.68°C (estimate) | [2][4] |
| Density | ~1.1 g/cm³ | |
| Solubility | Water: Limited solubility. Organic Solvents: Soluble in ethanol (B145695) (15 mg/ml), DMSO (25 mg/ml), DMF (30 mg/ml), methanol, and acetone.[5] | |
| Storage Temperature | -20°C | [2][4] |
Spectroscopic Data
The characterization of α-phenylacetoacetonitrile relies on standard spectroscopic techniques. High-quality mass spectrometry and nuclear magnetic resonance (NMR) data are essential for unambiguous identification and to distinguish it from isomers.[6]
| Spectroscopic Data | Details | Source(s) |
| UV-Vis (λmax) | 264 nm | [5] |
| Mass Spectrometry (MS) | Manually curated mass spectral data is available in databases such as mzCloud and the Cayman Spectral Library.[5][7] These resources are critical for confirming the compound's identity through its fragmentation patterns.[6] | |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR are used to resolve structural ambiguities.[6] |
Experimental Protocols
Synthesis of α-Phenylacetoacetonitrile
The most common laboratory synthesis of APAAN involves the acylation of benzyl (B1604629) cyanide. Two primary methods are frequently cited:
1. Condensation of Benzyl Cyanide with Ethyl Acetate (B1210297):
This procedure utilizes a strong base, such as sodium ethoxide or sodium amide, to deprotonate benzyl cyanide.[8] The resulting carbanion acts as a nucleophile, attacking the carbonyl carbon of ethyl acetate.
-
Methodology:
-
Benzyl cyanide is reacted with sodium amide or sodium ethoxide in a suitable solvent like ether to form the sodium derivative of benzyl cyanide.[8]
-
Ethyl acetate is then added to the reaction mixture.[8] The reaction is typically conducted under controlled temperatures, initially at reflux for a couple of hours, followed by cooling to ensure optimal conditions for the nucleophilic addition and to minimize side reactions.
-
The resulting sodium salt of α-phenylacetoacetonitrile is dissolved in water.[8]
-
The solution is cooled, and the product is precipitated by the slow addition of glacial acetic acid while maintaining a low temperature (below 10°C).[8]
-
The crystalline product is collected by suction filtration and washed with water.[8]
-
Further purification can be achieved by recrystallization from a solvent such as methyl alcohol to yield a colorless to pale straw-colored product with a melting point of 87-89.5°C.[8]
-
2. Alkylation of Benzyl Cyanide with Acetic Anhydride (B1165640):
An alternative method involves the use of acetic anhydride as the acylating agent in the presence of a catalyst.
-
Methodology:
-
Benzyl cyanide is reacted with acetic anhydride.
-
A catalyst, such as sodium ethoxide, is used to facilitate the reaction.
-
Chemical Reactivity and Signaling Pathways
The reactivity of APAAN is dictated by its three functional groups: the ketone, the nitrile, and the acidic α-hydrogen.[6] This allows it to participate in a wide range of chemical transformations.
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides. A significant reaction in clandestine chemistry is the acid-catalyzed hydrolysis of APAAN to produce phenylacetone (P2P), which involves the hydrolysis of the nitrile to a β-keto acid intermediate, followed by decarboxylation.[6]
-
Reduction: The ketone group can be reduced to a secondary alcohol (3-hydroxy-2-phenylbutanenitrile), while the nitrile group can also be reduced, depending on the reducing agent and reaction conditions.[6]
-
Condensation: The presence of the acidic α-hydrogen allows for the formation of a carbanion, which can act as a nucleophile in condensation reactions, such as aldol (B89426) condensations.[6]
-
Alkylation: The carbanion formed at the α-carbon can undergo C-alkylation reactions with alcohols or other electrophiles.[6]
Hydrolysis Pathway to Phenylacetone (P2P)
The conversion of APAAN to P2P is a notable reaction pathway. This transformation is typically achieved through acid-catalyzed hydrolysis, for example, using phosphoric acid and heat.
-
Nitrile Hydrolysis: The cyano group is hydrolyzed to a carboxylic acid group, forming a β-keto acid intermediate (phenylacetoacetic acid).[6]
-
Decarboxylation: β-keto acids are unstable and readily undergo decarboxylation upon heating, releasing carbon dioxide to yield phenylacetone.[6]
Safety and Handling
α-Phenylacetoacetonitrile poses several health risks and must be handled with appropriate safety precautions.[9] It is harmful if swallowed, in contact with skin, or if inhaled.[10] It can cause skin, eye, and respiratory tract irritation.[9][10]
| Hazard Category | Precautionary Measures and PPE | Source(s) |
| General Handling | Use with adequate ventilation, preferably in a fume hood. Minimize dust generation. Wash hands thoroughly after handling.[9] | |
| Eye Protection | Wear safety goggles or a face shield to protect against splashes.[9] | |
| Skin Protection | Wear nitrile gloves and a lab coat to prevent skin contact.[9] | |
| Respiratory Protection | In cases of inadequate ventilation or handling large quantities, use a suitable cartridge respirator. | |
| First Aid (Eyes) | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek medical attention.[9] | |
| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9] | |
| First Aid (Inhalation) | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[9] | |
| First Aid (Ingestion) | Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[9] | |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[9] | |
| Spills | Vacuum or sweep up spilled material into a suitable disposal container. Ensure adequate ventilation and avoid generating dust.[9] |
Conclusion
α-Phenylacetoacetonitrile is a chemically significant compound due to the versatile reactivity of its functional groups. Its role as a precursor in the synthesis of pharmaceuticals and other fine chemicals underscores its importance in synthetic organic chemistry. However, its use in the illicit manufacture of controlled substances necessitates strict regulatory control and a thorough understanding of its properties and hazards for safe handling and application in legitimate research and industrial settings.[3] This guide provides the foundational technical information required by professionals working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Phenylacetoacetonitrile | 4468-48-8 [chemicalbook.com]
- 3. Alpha-phenylacetoacetonitrile | C10H9NO | CID 20547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4468-48-8 CAS MSDS (2-Phenylacetoacetonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 2-Phenylacetoacetonitrile | 120065-76-1 | Benchchem [benchchem.com]
- 7. mzCloud – Phenylacetoacetonitrile [mzcloud.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
